molecular formula C23H26ClN3O5S B2679328 N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-chlorobenzamide CAS No. 1042974-65-1

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-chlorobenzamide

Cat. No. B2679328
CAS RN: 1042974-65-1
M. Wt: 491.99
InChI Key: UDEHLDGMCABDTR-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-chlorobenzamide is a useful research compound. Its molecular formula is C23H26ClN3O5S and its molecular weight is 491.99. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

Benzamide derivatives, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as herbicidally active agents. These compounds show potential agricultural utility for controlling annual and perennial grasses in forage legumes, certain turf grasses, and cultivated crops (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Anticancer Activity

A series of 2-benzylthio-4-chloro-5-R1-benzenesulfonamides have been synthesized and evaluated for their in vitro antitumor activity. Compounds with a carbamoyl substituent demonstrated significant activity and selectivity toward certain cancer cell lines, indicating the potential of benzamide derivatives in anticancer research (J. Sławiński, Z. Brzozowski, 2006).

Enzyme Inhibition

Benzamide derivatives have been synthesized and evaluated for their biological potential, including enzyme inhibition. The study found that these compounds exhibit moderate to good activity against certain enzymes, suggesting their potential application in targeting specific biochemical pathways (Aziz‐ur‐Rehman et al., 2014).

Progesterone Receptor Antagonists

N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been developed as nonsteroidal progesterone receptor antagonists. These compounds play key roles in various physiological systems and are candidates for treating multiple diseases, including uterine leiomyoma and breast cancer. This indicates the versatility of benzamide derivatives in developing novel therapeutic agents (Ayumi Yamada et al., 2016).

Synthesis and Molecular Design

Benzamide derivatives have been explored for their potential as VEGFR-2 inhibitors and apoptosis inducers. Novel compounds have been synthesized and evaluated for their inhibitory activity towards VEGFR-2, demonstrating their potential in cancer treatment by targeting specific pathways (M. Ghorab et al., 2017).

properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O5S/c1-2-7-20(28)26-12-14-27(15-13-26)23(30)22(33(31,32)19-10-4-3-5-11-19)25-21(29)17-8-6-9-18(24)16-17/h3-6,8-11,16,22H,2,7,12-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEHLDGMCABDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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